

# Synonyms and alternative names for 2-(Piperidin-1-yl)phenol

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## Compound of Interest

Compound Name: 2-(Piperidin-1-yl)phenol

Cat. No.: B1306596

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## An In-depth Technical Guide to 2-(Piperidin-1-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2-(Piperidin-1-yl)phenol**, a substituted phenolic compound featuring a piperidine moiety, is a molecule of interest within chemical synthesis and early-stage drug discovery. Its structural alerts—a phenol group amenable to various reactions and a saturated heterocyclic amine—suggest potential for derivatization and exploration of its bioactivity. This technical guide provides a comprehensive overview of the known synonyms, alternative names, and fundamental chemical properties of **2-(Piperidin-1-yl)phenol**. While extensive biological data and specific signaling pathway involvement for this exact molecule are not widely documented in publicly available scientific literature, this guide will touch upon the broader context of piperidine-containing compounds in drug development and outline a general synthetic approach.

### Synonyms and Alternative Names

For clarity and comprehensive literature searching, a list of known synonyms and alternative names for **2-(Piperidin-1-yl)phenol** is provided below.

**Synonym/Alternative Name**

2-Piperidinophenol

1-(2-Hydroxyphenyl)piperidine

Phenol, 2-(1-piperidinyl)-

2-(1-Piperidino)phenol

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-(Piperidin-1-yl)phenol** is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.

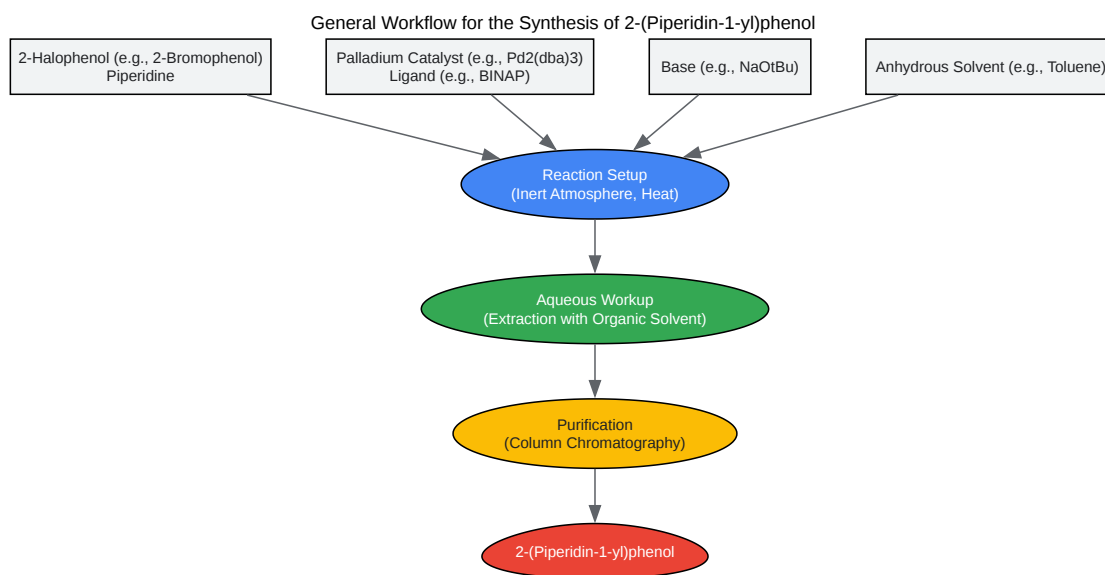
Property	Value
CAS Number	65195-20-2
Molecular Formula	C <sub>11</sub> H <sub>15</sub> NO
Molecular Weight	177.25 g/mol
IUPAC Name	2-(piperidin-1-yl)phenol
Appearance	Off-white to light yellow crystalline powder
Melting Point	73-76 °C
Boiling Point	Not extensively reported
Solubility	Soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water.
SMILES	<chem>OC1=CC=CC=C1N1CCCCC1</chem>
InChI Key	OXELIFPFCCGAJX-UHFFFAOYSA-N

## Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **2-(Piperidin-1-yl)phenol** are not extensively published in peer-reviewed journals, suggesting it is either commercially available or synthesized via standard organic chemistry reactions. A plausible and commonly employed synthetic route is the Buchwald-Hartwig amination.

## General Synthetic Workflow: Buchwald-Hartwig Amination

This cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds. The general workflow for the synthesis of **2-(Piperidin-1-yl)phenol** via this method is depicted below.



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Caption: Synthetic workflow for **2-(Piperidin-1-yl)phenol**.

## Hypothetical Experimental Protocol

- **Reaction Setup:** To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and the base (e.g., 1.5-2.0 equivalents).
- **Addition of Reactants:** Add 2-halophenol (1.0 equivalent) and the anhydrous solvent. Stir the mixture for a few minutes, then add piperidine (1.1-1.5 equivalents).
- **Reaction Conditions:** Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Workup:** Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **2-(Piperidin-1-yl)phenol**.

## Biological Activity and Signaling Pathways

There is a notable scarcity of published research detailing the specific biological activities and mechanisms of action of **2-(Piperidin-1-yl)phenol**. However, the piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of therapeutic applications.

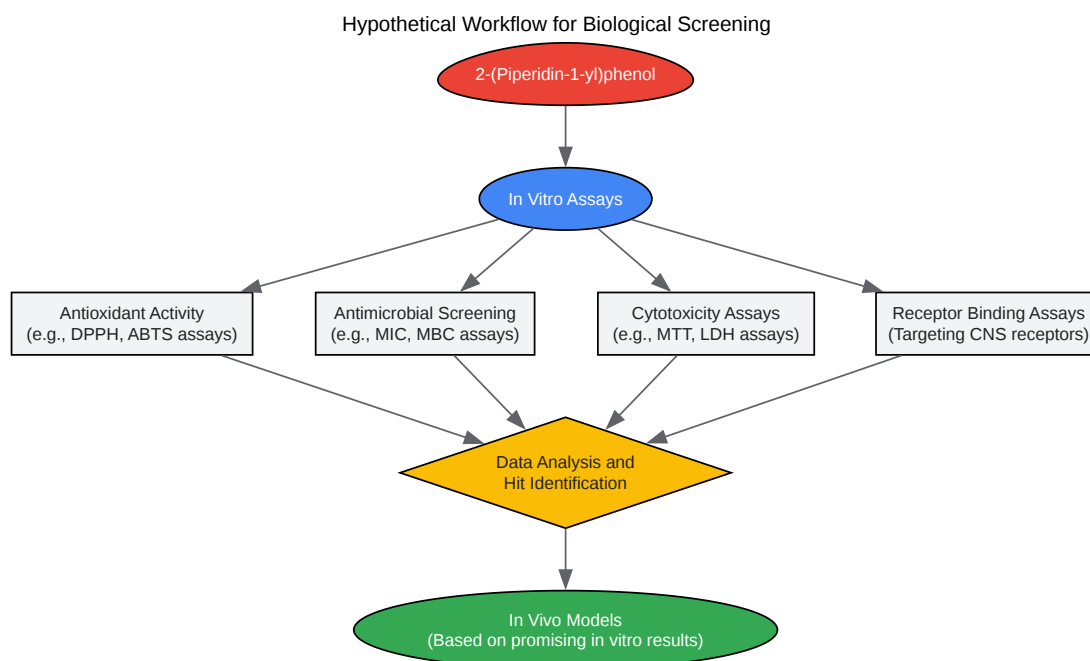
Derivatives of piperidine are known to interact with various biological targets, including but not limited to:

- G-protein coupled receptors (GPCRs): Many piperidine-containing drugs are antagonists or agonists for receptors such as dopamine, serotonin, and opioid receptors.
- Ion channels: Certain piperidine derivatives can modulate the activity of ion channels.
- Enzymes: The piperidine moiety can be found in various enzyme inhibitors.

Given the presence of the piperidine ring and the phenolic hydroxyl group, **2-(Piperidin-1-yl)phenol** could hypothetically be investigated for activities such as:

- Antioxidant properties: Phenolic compounds are known for their ability to scavenge free radicals.
- Neuropharmacological effects: Due to the prevalence of the piperidine scaffold in central nervous system (CNS) active drugs.
- Antimicrobial activity: The piperidine nucleus is present in some antibacterial and antifungal agents.

A logical workflow for the initial biological screening of **2-(Piperidin-1-yl)phenol** is proposed below.



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Caption: Initial biological screening workflow.

## Conclusion

**2-(Piperidin-1-yl)phenol** is a readily accessible chemical entity with potential for further chemical modification and biological investigation. While its specific biological functions are currently underexplored in the public domain, its structural components suggest that it could serve as a valuable starting point for the development of novel therapeutic agents. This guide provides a foundational understanding of its chemical identity and a framework for its synthesis

and potential biological screening. Further research is warranted to elucidate the specific pharmacological profile of this compound and its derivatives.

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